Bombinin-like peptide 2

Description

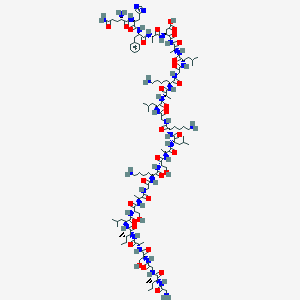

Structure

2D Structure

Propriétés

Numéro CAS |

138220-01-6 |

|---|---|

Formule moléculaire |

C115H194N34O33 |

Poids moléculaire |

2581.0 g/mol |

Nom IUPAC |

(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-52-90(158)137-82(53-150)111(178)133-67(17)98(165)148-93(62(12)20-2)115(182)144-78(43-60(9)10)108(175)146-84(55-152)112(179)128-63(13)94(161)123-49-87(155)134-74(34-26-29-39-118)103(170)145-83(54-151)113(180)132-66(16)96(163)140-77(42-59(7)8)107(174)139-73(33-25-28-38-117)102(169)125-51-89(157)135-75(40-57(3)4)104(171)129-64(14)95(162)138-72(32-24-27-37-116)101(168)124-50-88(156)136-76(41-58(5)6)105(172)131-68(18)99(166)149-110(177)81(46-91(159)160)141-97(164)65(15)130-106(173)79(44-69-30-22-21-23-31-69)143-109(176)80(45-70-48-122-56-127-70)142-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,179)(H,129,171)(H,130,173)(H,131,172)(H,132,180)(H,133,178)(H,134,155)(H,135,157)(H,136,156)(H,137,158)(H,138,162)(H,139,174)(H,140,163)(H,141,164)(H,142,167)(H,143,176)(H,144,182)(H,145,170)(H,146,175)(H,147,154)(H,148,165)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |

Clé InChI |

GUTYFGTZDYFRHX-JGKRARPPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |

Synonymes |

BLP-2 protein, Bombina orientalis bombinin-like peptide-2, Bombina orientalis |

Origine du produit |

United States |

Foundational & Exploratory

Bombinin-like Peptide 2 (BLP-2): A Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 2 (BLP-2) is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. As a member of the bombinin-like peptide family, BLP-2 has garnered interest for its potent antimicrobial properties and its selectivity for prokaryotic over eukaryotic cells, suggesting a favorable therapeutic window. This technical guide provides a comprehensive overview of the antimicrobial spectrum of BLP-2, detailed experimental methodologies for its characterization, and a summary of its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Molecular Profile of this compound

-

Amino Acid Sequence: Gly-Ile-Gly-Ala-Ser-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-Ala-Asn-NH2

-

Molecular Weight: 2582 Da

-

Structure: BLP-2 is a 27-amino acid peptide that adopts an amphipathic α-helical secondary structure, a common feature among many membrane-active antimicrobial peptides. This structure is crucial for its interaction with and disruption of microbial cell membranes.

Antimicrobial Spectrum of Activity

This compound exhibits a broad spectrum of antimicrobial activity, with a noted preference for Gram-negative bacteria, particularly non-enteric species. The following table summarizes the quantitative antimicrobial activity of BLP-2 against a range of microorganisms, as determined by Minimum Inhibitory Concentration (MIC) assays.

| Microorganism | Gram Stain | Type | MIC (μg/mL) | Reference |

| Escherichia coli | Gram-Negative | Bacterium | 3.12 | [1] |

| Pseudomonas aeruginosa | Gram-Negative | Bacterium | 6.25 | [1] |

| Acinetobacter calcoaceticus | Gram-Negative | Bacterium | 1.56 | [1] |

| Xanthomonas maltophilia | Gram-Negative | Bacterium | 0.78 | [1] |

| Staphylococcus aureus | Gram-Positive | Bacterium | 12.5 | [1] |

| Staphylococcus epidermidis | Gram-Positive | Bacterium | 25 | [1] |

| Bacillus subtilis | Gram-Positive | Bacterium | 6.25 | [1] |

| Candida albicans | - | Fungus | >50 | [1] |

Note: The MIC values presented are representative and compiled from the primary literature describing the initial characterization of bombinin-like peptides.

Hemolytic Activity

A critical aspect of the therapeutic potential of any antimicrobial peptide is its toxicity towards host cells. This compound has been shown to possess low hemolytic activity against human red blood cells, indicating its selectivity for microbial membranes over mammalian cell membranes.[1]

| Cell Type | Assay | Result | Reference |

| Human Red Blood Cells | Hemolysis Assay | No significant hemolysis at concentrations effective against bacteria | [1] |

Experimental Protocols

The following section details the standard methodologies employed in the assessment of the antimicrobial and hemolytic activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of BLP-2 is quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C (for bacteria) or 30°C (for fungi). The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.

-

Peptide Preparation: A stock solution of synthetic BLP-2 is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of final concentrations.

-

Incubation: An equal volume of the standardized microorganism suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. Growth inhibition is typically assessed by measuring the optical density at 600 nm using a microplate reader.

Hemolysis Assay

The cytotoxicity of BLP-2 against mammalian cells is commonly evaluated through a hemolysis assay using red blood cells.

-

Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a final concentration of 4% (v/v) in PBS.

-

Peptide Incubation: The washed red blood cells are incubated with various concentrations of BLP-2 in a 96-well plate for 1 hour at 37°C.

-

Controls: A negative control (0% hemolysis) consisting of red blood cells in PBS and a positive control (100% hemolysis) consisting of red blood cells in 0.1% Triton X-100 are included in the assay.

-

Measurement of Hemolysis: After incubation, the plates are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin. The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes. This mechanism is characteristic of many cationic, amphipathic α-helical antimicrobial peptides.

dot

Caption: Proposed mechanism of action for this compound.

Experimental and logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating the antimicrobial activity of BLP-2 and the logical relationship of its key attributes.

dot

Caption: A generalized experimental workflow for antimicrobial peptide assessment.

dot

Caption: Key attributes of this compound and their interrelationships.

Conclusion

This compound represents a promising candidate for the development of new antimicrobial therapies. Its potent activity against a range of bacteria, particularly Gram-negative strains, combined with its low toxicity to mammalian cells, underscores its potential as a therapeutic lead. Further research into its mechanism of action, in vivo efficacy, and potential for synergistic combinations with existing antibiotics is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of the antimicrobial profile of BLP-2 to support these ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Bombinin-like Peptide 2 (BLP-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptide 2 (BLP-2) is a 27-amino acid cationic antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1] Like other members of the bombinin-like peptide family, BLP-2 exhibits a broad spectrum of activity against various microorganisms and has also demonstrated cytotoxic effects against cancer cells.[2][3][4] Its amphipathic α-helical structure is believed to be crucial for its biological activity, primarily through membrane disruption.[5] This document provides detailed protocols for the chemical synthesis of BLP-2 for research purposes, as well as methodologies for evaluating its antimicrobial and cytotoxic activities.

Amino Acid Sequence of this compound (BLP-2): GIGASILSAGKSALKGLAKGLAEHF-NH₂

Data Presentation

Table 1: Physicochemical Properties of this compound (BLP-2)

| Property | Value |

| Amino Acid Sequence | GIGASILSAGKSALKGLAKGLAEHF-NH₂ |

| Molecular Formula | C₁₁₇H₂₀₁N₃₃O₃₁ |

| Molecular Weight | 2582.0 g/mol |

| Theoretical pI | 10.55 |

| Net Charge at pH 7 | +4 |

| Grand Average of Hydropathicity (GRAVY) | 0.430 |

Table 2: Antimicrobial Activity of Bombinin-like Peptides (BLPs) Against Various Microorganisms (MIC in µM)

| Organism | BLP-1 | BLP-3 |

| Escherichia coli | 3.8 | 3.8 |

| Staphylococcus aureus | 3.8 | 7.5 |

| Pseudomonas aeruginosa | 7.5 | 15 |

| Candida albicans | 15 | 30 |

Table 3: Cytotoxic Activity of Bombinin-like Peptides Against Human Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | BLP-7 | Bombinin H-BO |

| Hep G2 (Liver Carcinoma) | 2.83 | 2.88 |

| Huh7 (Liver Carcinoma) | 3.87 | 1.81 |

| SK-HEP-1 (Liver Carcinoma) | >10 | >10 |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (BLP-2)

This protocol outlines the manual synthesis of C-terminally amidated BLP-2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Deionized water

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure® in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the BLP-2 sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide powder.

-

Protocol 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of BLP-2 that inhibits the visible growth of a microorganism.

Materials:

-

BLP-2 peptide stock solution (e.g., 1 mg/mL in sterile water)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a serial two-fold dilution of the BLP-2 stock solution in MHB in a 96-well plate. The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation:

-

Add 50 µL of the bacterial inoculum to each well containing 50 µL of the peptide dilution, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination:

-

The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

-

Optionally, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

-

Protocol 3: Cytotoxicity Assessment - MTT Assay

This protocol assesses the effect of BLP-2 on the viability of mammalian cells.

Materials:

-

BLP-2 peptide stock solution

-

Human cancer cell lines (e.g., Hep G2, Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare serial dilutions of BLP-2 in serum-free medium.

-

Remove the medium from the wells and add 100 µL of the peptide dilutions.

-

Include a vehicle control (serum-free medium without peptide).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of BLP-2.

Caption: Proposed signaling pathway for the anticancer activity of Bombinin-like peptides.[7][8]

References

- 1. uniprot.org [uniprot.org]

- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bombinin-like peptides with antimicrobial activity from skin secretions of the Asian toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Bombinin-like Peptide 2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the chemical synthesis of Bombinin-like peptide 2 (BLP-2) from the Oriental fire-bellied toad, Bombina orientalis, using Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide Information:

-

Name: this compound (BLP-2)

-

Sequence: Gly-Ile-Gly-Ser-Ala-Ile-Leu-Ser-Ala-Gly-Lys-Ser-Ile-Ile-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Phe-NH₂

-

Molecular Formula: C₁₁₉H₂₀₉N₃₃O₃₀

-

Average Molecular Weight: 2582 Da[1]

-

Key Features: C-terminal amidation, broad-spectrum antimicrobial and anticancer activities.[2][3]

Experimental Protocols

This protocol details the manual synthesis of BLP-2 on a 0.1 mmol scale using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Materials and Reagents

Resin:

-

Rink Amide MBHA resin (100-200 mesh) is recommended due to the C-terminal amide of the target peptide.[4]

Protected Amino Acids:

-

Fmoc-Gly-OH

-

Fmoc-Ile-OH

-

Fmoc-Ser(tBu)-OH

-

Fmoc-Ala-OH

-

Fmoc-Leu-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-His(Trt)-OH

-

Fmoc-Phe-OH

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Cold diethyl ether

Reagents:

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Activating Base: DIPEA.

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.[5]

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water.

Synthesis Workflow Diagram

Caption: Overall workflow for the solid-phase synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 3.1: Resin Preparation

-

Place the Rink Amide resin (0.1 mmol) into a reaction vessel.

-

Swell the resin in DMF for at least 1 hour.[4]

-

Drain the DMF.

Step 3.2: Amino Acid Coupling Cycle This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Phenylalanine) to the N-terminus (Glycine).

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[5]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. For sequences containing residues like Histidine, a scavenger is necessary to prevent side reactions from reactive cationic species generated during deprotection.[6]

-

Add the cleavage cocktail to the dried peptide-resin in a fume hood.

-

Gently agitate the mixture at room temperature for 2-3 hours.[6]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether.[5]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet two more times with cold ether.

-

Dry the crude peptide pellet under vacuum.

Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile (B52724)/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[2]

-

Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-

Collect fractions and monitor absorbance at 220/280 nm.

-

-

Characterization:

-

Analyze the purified fractions using analytical RP-HPLC to assess purity.

-

Confirm the identity and molecular weight of the peptide using mass spectrometry (MALDI-TOF or ESI-MS).[2]

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Data Presentation

Table 1: Protected Amino Acids for BLP-2 Synthesis

| Amino Acid | Side-Chain Protecting Group |

| Glycine (Gly) | None |

| Isoleucine (Ile) | None |

| Serine (Ser) | tert-Butyl (tBu) |

| Alanine (Ala) | None |

| Leucine (Leu) | None |

| Lysine (Lys) | tert-Butoxycarbonyl (Boc) |

| Glutamic Acid (Glu) | tert-Butyl ester (OtBu) |

| Histidine (His) | Trityl (Trt) |

| Phenylalanine (Phe) | None |

Table 2: SPPS Cycle Parameters (0.1 mmol Scale)

| Step | Reagent | Volume / Amount | Duration |

| Deprotection | 20% Piperidine in DMF | 5 mL | 5 min + 15 min |

| Washing | DMF / DCM | 5 mL per wash | ~1 min per wash |

| Coupling | Fmoc-AA-OH | 4 eq. (0.4 mmol) | 1-2 hours |

| HBTU | 3.9 eq. (0.39 mmol) | 1-2 hours | |

| DIPEA | 8 eq. (0.8 mmol) | 1-2 hours |

Table 3: Cleavage Cocktail Composition

| Reagent | Percentage (v/v) | Volume (for 10 mL) | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | 9.5 mL | Cleaves peptide from resin; removes side-chain protecting groups. |

| Triisopropylsilane (TIS) | 2.5% | 0.25 mL | Cation scavenger (protects His). |

| Deionized Water | 2.5% | 0.25 mL | Cation scavenger. |

Signaling Pathway and Logic Diagrams

Chemical Logic of the Fmoc SPPS Cycle

The core of the synthesis relies on the orthogonal protection strategy, where the Nα-Fmoc group is labile to a base (piperidine), while the side-chain protecting groups and the resin linker are labile to a strong acid (TFA).[7]

Caption: Chemical logic of the Fmoc deprotection and subsequent coupling steps.

References

- 1. uniprot.org [uniprot.org]

- 2. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. rsc.org [rsc.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

Application Notes and Protocols for Recombinant Expression and Purification of Bombinin-like Peptide 2 (BLP-2)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of Bombinin-like peptide 2 (BLP-2), an antimicrobial peptide with significant therapeutic potential.

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad (Bombina orientalis).[1] BLP-2 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] The production of BLP-2 through recombinant DNA technology offers a cost-effective and scalable method for obtaining large quantities of the pure peptide for research and potential clinical applications. This document outlines a strategy for the expression of BLP-2 in Escherichia coli as a fusion protein, followed by purification and cleavage to yield the mature, active peptide.

Principle

The recombinant production of antimicrobial peptides in E. coli can be challenging due to the potential toxicity of the peptide to the host cells and its susceptibility to proteolytic degradation. To overcome these issues, BLP-2 is expressed as a fusion protein. A carrier protein, such as Thioredoxin (Trx), is fused to the N-terminus of BLP-2. This fusion strategy often enhances the stability and solubility of the recombinant protein and masks the antimicrobial activity of BLP-2, preventing harm to the E. coli host. An enzymatic cleavage site is engineered between the fusion partner and the peptide to allow for the release of the active BLP-2 after purification.

Materials and Reagents

-

Strains and Plasmids:

-

E. coli DH5α (for cloning)

-

E. coli BL21(DE3) (for expression)

-

pET-32a(+) expression vector

-

-

Enzymes and Antibodies:

-

Restriction enzymes (e.g., NcoI, XhoI)

-

T4 DNA Ligase

-

Enterokinase

-

DNA Polymerase (for PCR)

-

-

Media and Buffers:

-

Luria-Bertani (LB) broth and agar (B569324)

-

Terrific Broth (TB)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Binding Buffer (20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 7.4)

-

Wash Buffer (20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 7.4)

-

Elution Buffer (20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 7.4)

-

Enterokinase Cleavage Buffer (20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl₂, pH 7.4)

-

RP-HPLC Buffers (Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in acetonitrile)

-

-

Chromatography Resins:

-

Ni-NTA Agarose (B213101)

-

C18 Reverse-Phase HPLC column

-

Experimental Workflow

Caption: Experimental workflow for the recombinant expression and purification of BLP-2.

Detailed Protocols

Gene Synthesis and Cloning

-

Gene Design: The amino acid sequence of Bombina orientalis BLP-2 is GIGGALLSAGKSALKGLAKGLAEHF-NH₂.[1] For recombinant expression in E. coli, design a synthetic gene encoding this peptide. The gene sequence should be codon-optimized for high-level expression in E. coli. Add appropriate restriction sites (e.g., NcoI at the 5' end and XhoI at the 3' end) for cloning into the pET-32a(+) vector. A stop codon should be included after the BLP-2 sequence.

-

PCR Amplification: Amplify the designed gene using PCR with primers containing the NcoI and XhoI restriction sites.

-

Vector Digestion and Ligation: Digest both the pET-32a(+) vector and the PCR product with NcoI and XhoI. Purify the digested vector and insert. Ligate the BLP-2 gene into the pET-32a(+) vector using T4 DNA Ligase. This will create a construct expressing BLP-2 as a fusion with an N-terminal Thioredoxin tag, a His-tag, and an enterokinase cleavage site.

-

Transformation and Verification: Transform the ligation mixture into competent E. coli DH5α cells. Select for positive clones on LB agar plates containing ampicillin (B1664943). Isolate the plasmid DNA from several colonies and verify the correct insertion of the BLP-2 gene by restriction digestion and DNA sequencing.

Recombinant Protein Expression

-

Transformation: Transform the verified pET-32a-BLP-2 plasmid into competent E. coli BL21(DE3) expression host cells.

-

Cell Culture: Inoculate a single colony into 50 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking. The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce the expression of the Trx-His-BLP-2 fusion protein by adding IPTG to a final concentration of 0.5 mM.[3] Continue to culture the cells at a lower temperature, for instance, 25°C, for 16-18 hours to enhance the solubility of the fusion protein.

-

Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of Recombinant BLP-2

-

Cell Lysis: Resuspend the cell pellet in Binding Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the cell lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris. Collect the supernatant containing the soluble fusion protein.

-

Immobilized Metal Affinity Chromatography (IMAC): Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Binding Buffer. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the Trx-His-BLP-2 fusion protein with Elution Buffer.

-

Enterokinase Cleavage: Dialyze the eluted fusion protein against Enterokinase Cleavage Buffer. Add enterokinase to the dialyzed protein solution at a ratio of 1:100 (enzyme:protein, w/w) and incubate at room temperature for 16 hours to cleave the fusion tag from BLP-2.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the released BLP-2 peptide from the cleavage reaction mixture using a C18 RP-HPLC column.[4] Use a linear gradient of Buffer B (0.1% TFA in acetonitrile) in Buffer A (0.1% TFA in water). Monitor the elution profile at 220 nm and collect the fractions corresponding to the BLP-2 peak.

-

Lyophilization: Pool the pure BLP-2 fractions and lyophilize to obtain the peptide as a dry powder.

Data Presentation

Table 1: Expected Yields at Different Purification Stages

| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) |

| Crude Lysate | 1000 | 50 | ~5 |

| Ni-NTA Eluate | 60 | 45 | ~75 |

| After Cleavage | 45 | 10 | ~22 |

| RP-HPLC Purified | 8 | 7.5 | >95 |

Note: These are estimated values based on typical yields for recombinant antimicrobial peptides and may vary.

Mechanism of Action

The primary antimicrobial mechanism of Bombinin-like peptides is the disruption of the bacterial cell membrane.[5]

Caption: Proposed mechanism of action of BLP-2 on bacterial cell membranes.

In some contexts, such as cancer cells, related bombinin peptides like Bombinin-BO1 have been shown to have intracellular targets, interfering with the HSP90A-Cdc37-CDK1 complex, which leads to cell cycle arrest and apoptosis.[6] Further research is needed to determine if BLP-2 shares this mechanism.

Conclusion

This application note provides a detailed framework for the successful recombinant expression and purification of this compound. The use of a fusion partner system is critical for overcoming the inherent challenges of producing antimicrobial peptides in a bacterial host. The described protocol, from gene design to final purification, offers a robust method for obtaining high-purity BLP-2 suitable for further biological and preclinical studies.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. mdpi.com [mdpi.com]

- 4. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Bombinin-like Peptide 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptides (BLPs) are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of the Bombina genus of frogs.[1][2] These peptides represent a promising class of potential anti-infective agents due to their broad-spectrum activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] Bombinin-like peptide 2 (BLP-2) is a member of this family, and determining its minimum inhibitory concentration (MIC) is a critical first step in evaluating its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

This document provides a detailed protocol for performing a MIC assay for BLP-2 using the broth microdilution method. This standardized procedure is essential for researchers in microbiology, pharmacology, and drug development to obtain reproducible and comparable results.

Data Presentation: Antimicrobial Activity of Bombinin-like Peptides

While specific MIC values for this compound (BLP-2) are not extensively available in the public literature, the following table summarizes the reported MICs for other closely related and well-characterized Bombinin-like peptides. This data provides a comparative context for the expected antimicrobial activity of BLP-2. It is highly recommended to determine the MIC of BLP-2 empirically against specific microbial strains of interest using the protocol provided below.

| Peptide Name | Microorganism | Strain | MIC (µg/mL) | Reference |

| BHL-bombinin | Staphylococcus aureus | ATCC 25923 | 4 | [5] |

| BHL-bombinin | Escherichia coli | ATCC 25922 | 16 | [5] |

| BHL-bombinin | Pseudomonas aeruginosa | ATCC 27853 | 64 | [5] |

| BHL-bombinin | Candida albicans | ATCC 10231 | 4 | [5] |

| BLP-7 | Propionibacterium acnes | N/A | 5 µM | [6] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol is adapted from standard methodologies for determining the MIC of antimicrobial peptides.

Materials:

-

This compound (BLP-2), lyophilized

-

Sterile, deionized water or 0.01% acetic acid (for peptide reconstitution)

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well, round-bottom polypropylene (B1209903) microtiter plates

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer or microplate reader

-

Incubator

-

Sterile pipette tips and tubes

Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically reconstitute the lyophilized BLP-2 in sterile, deionized water or 0.01% acetic acid to a high concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution in sterile MHB to create a working stock at a concentration that is at least twice the highest concentration to be tested.

-

-

Preparation of Microbial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of sterile MHB.

-

Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (approximately 2-6 hours). The turbidity should be equivalent to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Assay Procedure:

-

In a 96-well polypropylene microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

-

Add 200 µL of the BLP-2 working stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no peptide).

-

Well 12 will serve as the sterility control (no bacteria).

-

Add 100 µL of the diluted microbial suspension to wells 1 through 11.

-

The final volume in each well (1-11) will be 200 µL.

-

-

Incubation:

-

Seal the microtiter plate to prevent evaporation.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BLP-2 at which there is no visible growth of the microorganism.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

-

Mandatory Visualization

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

Caption: Workflow for the broth microdilution MIC assay.

References

- 1. Bombinin-like peptides with antimicrobial activity from skin secretions of the Asian toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Bombinin-like Peptide 2 (BLP-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad, Bombina orientalis.[1][2][3][4] These peptides are characterized by their cationic and amphipathic α-helical structure, which allows them to interact with and disrupt the cell membranes of various microorganisms.[1] BLPs have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][3][5][6] This document provides detailed application notes and protocols for determining the Minimum Bactericidal Concentration (MBC) of Bombinin-like peptide 2 (BLP-2), with specific data presented for the closely related Bombinin-like peptide 7 (BLP-7) as a representative example.

Data Presentation: Minimum Bactericidal Concentration (MBC) of BLP-7

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the synthetic Bombinin-like peptide 7 (BLP-7) against a panel of representative microorganisms.[1] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[7]

| Microorganism | Strain | Type | MIC (μM) | MBC (μM) |

| Escherichia coli | CPCC100521 | Gram-negative bacterium | 6.3 | 12.5 |

| Staphylococcus aureus | CPCC100520 | Gram-positive bacterium | 6.3 | 100.3 |

| Candida albicans | CPCC400416 | Yeast | 12.5 | 12.5 |

Data sourced from a study on Bombinin-like peptide 7 (BLP-7) from Bombina orientalis.[1]

Experimental Protocols

Determining the Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard methods for determining the MBC of antimicrobial peptides.[1][8][9][10]

1. Materials:

-

This compound (BLP-2)

-

Test microorganisms (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)[8]

-

Mueller-Hinton Agar (B569324) (MHA)[9]

-

Sterile polypropylene (B1209903) tubes[8]

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[8][9]

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (37°C)

2. Procedure:

Part A: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).[8]

-

Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

-

-

Preparation of Peptide Dilutions:

-

Assay Setup:

-

Incubation and Reading:

Part B: Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing:

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.[9]

-

-

MBC Determination:

Visualizations

Experimental Workflow for MBC Determination

Caption: Workflow for MBC Determination.

Proposed Mechanism of Action for Bombinin-like Peptides

Caption: Proposed Mechanism of Action.

References

- 1. ovid.com [ovid.com]

- 2. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 10. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.7. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]

Application Notes: Cytotoxicity Testing of Bombinin-Like Peptide 2 on Mammalian Cells

Introduction

Bombinin-like peptide 2 (BLP-2) is a member of the bombinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of amphibians, such as the Oriental fire-bellied toad (Bombina orientalis).[1] Like other AMPs, BLP-2 is being investigated for its therapeutic potential against a range of pathogens. However, a critical aspect of preclinical evaluation is the assessment of its cytotoxic effects on mammalian cells to determine its therapeutic window and potential for off-target toxicity.[2] These application notes provide a comprehensive overview of the methods and protocols for evaluating the cytotoxicity of BLP-2 on mammalian cells.

Principle of Cytotoxicity Testing

Cytotoxicity testing for BLP-2 involves exposing cultured mammalian cells to varying concentrations of the peptide and measuring the resulting effects on cell viability, membrane integrity, and metabolic activity. Common endpoints include determining the peptide concentration that causes 50% inhibition of cell viability (IC50) and elucidating the mechanism of cell death (e.g., apoptosis or necrosis).

Key Cytotoxicity Assays

Several robust and well-established assays are recommended for assessing the cytotoxic profile of BLP-2:

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a primary method for assessing cell metabolic activity, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

-

LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[4][5] The amount of LDH released is directly proportional to the number of lysed cells.[4][5]

-

Hemolysis Assay: This is a crucial assay for AMPs to determine their lytic activity against red blood cells. Low hemolytic activity is a desirable characteristic for systemically administered peptides. Bombinins, in general, have been reported to have low hemolytic activity.[6]

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method is the gold standard for differentiating between apoptotic and necrotic cell death.[7][8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptosis and necrosis).[7][9]

Expected Outcomes and Data Interpretation

The data generated from these assays will provide a comprehensive cytotoxic profile of BLP-2. The MTT and LDH assays will yield IC50 values, indicating the potency of the peptide's cytotoxicity. The hemolysis assay will provide information on its safety concerning red blood cells. The Annexin V/PI assay will elucidate the primary mechanism of cell death induced by BLP-2, which is crucial for understanding its mode of action. For instance, some bombinin peptides have been shown to induce apoptosis in cancer cells.[10][11]

Experimental Protocols

1. Cell Culture

-

Cell Lines: Select appropriate mammalian cell lines for testing. For general cytotoxicity, a non-cancerous cell line like human embryonic kidney cells (HEK-293) or human fibroblasts is recommended. For anticancer studies, relevant cancer cell lines (e.g., human hepatoma HepG2, breast adenocarcinoma MDA-MB-231) should be used.

-

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Peptide Treatment: Prepare serial dilutions of BLP-2 in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (medium with the same solvent concentration used for the peptide) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against peptide concentration to determine the IC50 value.

3. LDH Cytotoxicity Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired period (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[4]

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well.[4]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

-

Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is used for background correction.[4]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100.

4. Annexin V/PI Flow Cytometry Protocol

-

Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with BLP-2 for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.[14]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

-

Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[8][14]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Set up appropriate controls (unstained, Annexin V only, PI only) for compensation and gating.[8]

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Data Presentation

Note: As specific experimental data for this compound is limited in the public domain, the following tables are presented as templates and include representative data for other bombinin family peptides or related antimicrobial peptides to illustrate the expected data format.

Table 1: In Vitro Cytotoxicity (IC50) of Bombinin Family Peptides on Mammalian Cell Lines

| Peptide | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| BLP-2 (Hypothetical) | HEK-293 | MTT | 24 | >100 | N/A |

| BLP-2 (Hypothetical) | HepG2 | MTT | 24 | ~50 | N/A |

| Bombinin-BO1 | HepG2, SK-HEP-1, Huh7 | MTT | 24 | Significant anticancer effects | [15] |

| Bombinin H-BO1 | HepG2, SK-HEP-1, Huh7 | MTT | 24 | Significant anticancer effects | [15] |

| Magainin II | MDA-MB-231 | MTT | 72 | >60 | [16] |

| Magainin II-Bombesin | MCF-7, A375 | CCK-8 | Not Specified | 10-15 | [17] |

Table 2: Hemolytic Activity of Bombinin Family Peptides

| Peptide | Hemolytic Activity (HC50 in µM) | Reference |

| BLP-2 (Hypothetical) | >200 | N/A |

| Bombinins | Virtually inactive | [6] |

| Bombinins H | Lytic | [6] |

Table 3: Apoptosis and Necrosis Induction by Bombinin Peptides in Mammalian Cells

| Peptide | Cell Line | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis | % Necrosis | Reference |

| BLP-2 (Hypothetical) | HepG2 | 50 | ~25 | ~15 | <5 | N/A |

| Bombinin-BO1 | Hepatocellular Carcinoma | Not Specified | Induces apoptosis | Not Specified | Not Specified | [11] |

| Magainin II-Bombesin | Not Specified | 30 | 21.2 | 18.1 | Not Differentiated | [17] |

| Magainin II-Bombesin | Not Specified | 50 | 22.1 | 21.8 | Not Differentiated | [17] |

Mandatory Visualization

Caption: Workflow for BLP-2 cytotoxicity assessment.

Caption: Potential BLP-2 apoptotic signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Bombinin - Wikipedia [en.wikipedia.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. bosterbio.com [bosterbio.com]

- 15. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Anticancer Activity of Bombinin-like Peptide 2 using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anticancer activity of Bombinin-like peptide 2 (BLP-2) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. While specific quantitative data for BLP-2 is limited in publicly available literature, this document leverages data from closely related Bombinin peptides isolated from the same species, Bombina orientalis, to provide a representative framework for experimental design and data interpretation.

Introduction

Bombinin-like peptides (BLPs) are a class of antimicrobial peptides isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1][2] Beyond their antimicrobial properties, several members of the Bombinin family have demonstrated significant anticancer activity against various cancer cell lines.[3][4] These peptides are of growing interest in oncology research due to their potential for targeted cytotoxicity towards cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, making it a suitable tool for evaluating the cytotoxic effects of novel therapeutic agents like BLP-2.[5] The assay measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5] The intensity of the resulting color is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[5] This reduction results in the formation of insoluble purple formazan crystals, which are then solubilized using a suitable solvent. The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the tested compound.

Data Presentation

| Peptide Name | Cancer Cell Line(s) | Observed Effect | Reference |

| Bombinin-like peptide 7 (BLP-7) | HepG2, SK-HEP-1, Huh7 | Obvious antiproliferative activity | [1][3] |

| Bombinin H-BO | HepG2, SK-HEP-1, Huh7 | Obvious antiproliferative activity | [1][3] |

| Bombinin-BO1 | HepG2, SK-HEP-1, Huh7 | Significant anticancer effects | [2][4] |

| Bombinin H-BO1 | HepG2, SK-HEP-1, Huh7 | Significant anticancer effects | [2][4] |

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to determine the anticancer activity of this compound.

Materials and Reagents

-

This compound (synthesized or purified)

-

Selected cancer cell line (e.g., HepG2, human hepatoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

-

Humidified incubator (37°C, 5% CO2)

Protocol for Adherent Cells (e.g., HepG2)

-

Cell Seeding:

-

Culture the selected cancer cells to about 80% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Peptide Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Prepare serial dilutions of the peptide in serum-free medium to achieve the desired final concentrations.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the peptide solution to the respective wells.

-

Include control wells: untreated cells (medium only) and a vehicle control if the peptide is dissolved in a solvent other than the medium.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis

-

Calculate Cell Viability:

-

The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Determine IC50 Value:

-

The IC50 (half-maximal inhibitory concentration) is the concentration of the peptide that inhibits 50% of cell growth.

-

Plot a dose-response curve with the peptide concentration on the x-axis and the percentage of cell viability on the y-axis.

-

The IC50 value can be determined from this curve using non-linear regression analysis.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bombinin-Like Peptides in Murine Infection Models: A Review and Methodological Guidance

Disclaimer: As of the latest literature review, specific studies detailing the in vivo application of Bombinin-like peptide 2 (BLP-2) in mouse models of infection have not been identified. The following application notes and protocols are based on the broader family of bombinin and bombinin-like peptides (BLPs) and provide generalized methodologies for the assessment of antimicrobial peptides in murine infection models.

Introduction to Bombinin-Like Peptides

Bombinin-like peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of amphibians, particularly of the Bombina genus. These peptides are characterized by their cationic and amphipathic nature, which enables them to interact with and disrupt the membranes of various microorganisms, including Gram-positive and Gram-negative bacteria. The bombinin family includes several members, such as bombinins, bombinin H, and various bombinin-like peptides (BLPs), each with distinct structural features and antimicrobial spectra. While extensive in vitro data underscores their potent antimicrobial activity, in vivo studies in mouse models of infection remain limited. This document aims to consolidate the available data on related bombinin peptides and provide standardized protocols for researchers interested in evaluating these compounds in a preclinical setting.

In Vitro Antimicrobial Activity of Bombinin-Family Peptides

While in vivo data for BLP-2 is not available, the following tables summarize the in vitro minimum inhibitory concentrations (MICs) for various related bombinin peptides against common bacterial pathogens, providing a basis for selecting appropriate peptides and bacterial strains for in vivo studies.

Table 1: Minimum Inhibitory Concentration (MIC) of BHL-bombinin

| Target Microorganism | Strain | MIC (μM) |

| Staphylococcus aureus | ATCC 25923 | 3.2 |

| Escherichia coli | ATCC 25922 | 6.6 |

Table 2: Minimum Inhibitory Concentration (MIC) of BLP-7 and Bombinin H-BO

| Peptide | Staphylococcus aureus (MIC, μg/mL) | Escherichia coli (MIC, μg/mL) | Candida albicans (MIC, μg/mL) |

| BLP-7 | 8 | 32 | 64 |

| Bombinin H-BO | 64 | >128 | >128 |

Data presented in the tables above is derived from in vitro studies and should be used as a guide for planning in vivo experiments.

In Vivo Toxicity of Bombinin-Related Peptides

Limited in vivo toxicity data is available for some members of the broader bombinin family, specifically maximins, which are structurally related to BLPs. This information is crucial for dose-selection in efficacy studies.

Table 3: Acute Toxicity of Maximin Peptides in Mice

| Peptide | Administration Route | LD50 (mg/kg) | Mouse Strain |

| Maximin 1 | Intraperitoneal | 8.2 | Not Specified |

| Maximin 3 | Intraperitoneal | 4.3 | Not Specified |

Researchers should conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) for the specific bombinin-like peptide being investigated.

Experimental Protocols for In Vivo Efficacy Testing

The following are detailed, representative protocols for evaluating the efficacy of a bombinin-like peptide in established mouse models of bacterial infection. These protocols are based on standard methodologies in the field and should be adapted based on the specific peptide, bacterial strain, and research question.

Murine Sepsis Model (Intraperitoneal Infection)

This model is suitable for assessing the systemic efficacy of an antimicrobial peptide.

Materials:

-

Specific Pathogen-Free (SPF) mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single-sex.

-

Log-phase culture of the selected bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

-

Sterile pyrogen-free saline (0.9% NaCl).

-

Bombinin-like peptide, sterile and endotoxin-free, dissolved in a suitable vehicle.

-

Vehicle control (e.g., sterile saline).

-

Positive control antibiotic (e.g., vancomycin (B549263) for S. aureus, ceftriaxone (B1232239) for E. coli).

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Infection:

-

Prepare a bacterial suspension in sterile saline to a predetermined lethal or sub-lethal dose (e.g., 1 x 10⁷ CFU/mouse for S. aureus). The exact dose should be determined in preliminary studies.

-

Inject 0.5 mL of the bacterial suspension intraperitoneally (i.p.) into each mouse.

-

-

Treatment:

-

At a specified time post-infection (e.g., 1-2 hours), administer the bombinin-like peptide via a chosen route (e.g., intraperitoneal or intravenous).

-

Administer the vehicle and positive control antibiotic to their respective groups.

-

-

Monitoring:

-

Monitor the mice at regular intervals for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival for a defined period (e.g., 7 days).

-

-

Outcome Assessment:

-

Survival: Record and plot survival curves (Kaplan-Meier).

-

Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of mice from each group. Collect blood and homogenize organs (e.g., spleen, liver, kidneys). Perform serial dilutions and plate on appropriate agar (B569324) to determine bacterial colony-forming units (CFU) per mL of blood or gram of tissue.

-

Inflammatory Markers: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Murine Pneumonia Model (Intratracheal or Intranasal Infection)

This model is used to evaluate the efficacy of antimicrobial peptides against respiratory infections.

Materials:

-

As listed in the sepsis model.

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Animal Acclimatization: As in the sepsis model.

-

Infection:

-

Anesthetize the mice.

-

Instill a defined volume (e.g., 20-50 µL) of the bacterial suspension (e.g., Pseudomonas aeruginosa or Klebsiella pneumoniae) directly into the lungs via intratracheal or intranasal administration.

-

-

Treatment:

-

At a specified time post-infection, administer the bombinin-like peptide. For respiratory infections, direct administration routes such as intratracheal or aerosolized delivery may be considered in addition to systemic routes.

-

-

Monitoring:

-

Monitor for signs of respiratory distress and other clinical symptoms.

-

-

Outcome Assessment:

-

Survival: As in the sepsis model.

-

Bacterial Load: At the endpoint, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue. Homogenize the lungs and perform serial dilutions and plating of both BAL fluid and lung homogenate to determine CFU counts.

-

Lung Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammation, tissue damage, and cellular infiltration.

-

Visualizations

Proposed Mechanism of Action

Bombinin-like peptides are thought to exert their antimicrobial effect primarily through membrane disruption. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of bombinin-like peptide antimicrobial activity.

Experimental Workflow for In Vivo Efficacy Evaluation

The following diagram outlines the general workflow for conducting an in vivo efficacy study of a bombinin-like peptide in a mouse model of infection.

Caption: General experimental workflow for in vivo peptide efficacy testing.

Troubleshooting & Optimization

Technical Support Center: Synthetic Bombinin-like Peptide 2 (BLP-2)

This guide provides troubleshooting advice and frequently asked questions for researchers working with synthetic Bombinin-like peptide 2 (BLP-2), focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound (BLP-2) and what are its key properties?

A1: Synthetic this compound (BLP-2) is a 27-amino acid antimicrobial peptide.[1][2] Its sequence is GIGASILSAGKSALKGFAKGLAEHFAN, typically with an amidated C-terminus.[3] BLP-2 is classified as a cationic, amphipathic peptide, meaning it has a net positive charge at neutral pH and possesses both hydrophobic and hydrophilic regions.[2] This structure allows it to adopt an alpha-helical conformation, which is crucial for its antimicrobial activity.[4] These very properties, however, can also make it challenging to dissolve.

Q2: My lyophilized BLP-2 powder won't dissolve in sterile water. What should I do first?

A2: Direct dissolution in neutral aqueous buffers can be difficult for amphipathic peptides like BLP-2 due to their tendency to aggregate. The first step is to properly characterize the peptide based on its amino acid sequence to determine the best solubilization strategy.

Based on its sequence (containing Lysine and Histidine), BLP-2 is a basic peptide with a net positive charge at neutral pH. Therefore, an acidic solution should be the first choice to aid dissolution.[5]

Recommended Initial Steps:

-

Perform a small-scale test: Always test solubility on a small portion of your peptide before attempting to dissolve the entire sample.[5]

-

Use an acidic solvent: Try to dissolve the peptide in a small amount of sterile, dilute acetic acid (e.g., 10%) or formic acid.[5]

-

Gentle agitation: Use vortexing or sonication to aid dissolution. A brief sonication in a water bath can help break up aggregates.[5]

Q3: An acidic solution worked, but the peptide crashed out when I diluted it into my neutral pH buffer. Why did this happen and how can I fix it?

A3: This is a common issue known as precipitation. It occurs when the peptide, which was soluble in the initial acidic solvent, aggregates and falls out of solution as the pH is neutralized by the buffer. The peptide is least soluble at its isoelectric point (pI), and bringing the pH closer to this value can cause it to precipitate.

To avoid precipitation:

-

Slow, dropwise dilution: Add the concentrated peptide stock solution drop-by-drop into the vortexing aqueous buffer.[6] This prevents localized high concentrations of the peptide that can trigger aggregation.

-

Use a co-solvent: If dropwise dilution fails, the peptide may be too hydrophobic. The recommended strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly dilute this solution into your aqueous buffer.

Q4: I see a gel forming as I try to dissolve the peptide. What does this mean?

A4: Gel formation is common with amphipathic peptides that can form intermolecular hydrogen bonds, leading to cross-linking.[6] This is especially true at high concentrations. If this occurs, you can try gentle warming (not to exceed 40°C) or dissolving the peptide in an organic solvent first.[6]

Q5: Which organic solvents are recommended for BLP-2, and are there any precautions?

A5: For highly hydrophobic or aggregation-prone peptides like BLP-2, Dimethyl Sulfoxide (DMSO) is a good first choice due to its strong solubilizing power and relatively low toxicity in biological assays.[5] Other options include Dimethylformamide (DMF) or acetonitrile (B52724) (ACN).

Important Precautions:

-

Minimal Volume: Use the smallest possible volume of the organic solvent to create a concentrated stock.

-

Assay Compatibility: Ensure the final concentration of the organic solvent in your working solution is compatible with your experiment. For most cell-based assays, the final DMSO concentration should be kept below 1%.

-

Oxidation: Be aware that peptides containing Cysteine, Methionine, or Tryptophan can be oxidized by DMSO. BLP-2 does not contain these residues, making DMSO a suitable choice.

Data Presentation: Recommended Solubilization Parameters

| Solvent System | Recommended Starting Concentration | Expected Solubility & Remarks |

| Sterile Deionized Water | 1 mg/mL | Low to Poor. The peptide's amphipathic nature may lead to aggregation and incomplete dissolution. Not recommended as a primary solvent. |

| 10% Acetic Acid | 1-5 mg/mL | Good. As a basic peptide, BLP-2 should dissolve well in a dilute acidic solution. This is a recommended starting point for creating a stock solution. |